Cas no 2138281-78-2 (1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione)

1,1,1-Trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione is a fluorinated β-diketone derivative with a unique structural configuration, combining trifluoromethyl and dimethoxy functional groups. This compound exhibits enhanced electrophilic reactivity due to the electron-withdrawing effects of the trifluoromethyl group, making it valuable in synthetic organic chemistry, particularly for fluorinated heterocycle formation and metal chelation. The dimethoxy substituents contribute to improved solubility in polar solvents, facilitating its use in homogeneous reaction systems. Its stability under mild conditions and compatibility with various catalysts underscore its utility in fine chemical synthesis and pharmaceutical intermediates. The compound's distinct reactivity profile offers advantages in precision fluorination and functional group transformations.
1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione structure
2138281-78-2 structure
Product Name:1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione
CAS No:2138281-78-2
MF:C8H11F3O4
MW:228.165753602982
CID:6054392
PubChem ID:165749897
Update Time:2025-10-30

1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione
    • 2138281-78-2
    • EN300-1127344
    • Inchi: 1S/C8H11F3O4/c1-4(6(13)8(9,10)11)5(12)7(14-2)15-3/h4,7H,1-3H3
    • InChI Key: HSGCAJRHWPYIEX-UHFFFAOYSA-N
    • SMILES: FC(C(C(C)C(C(OC)OC)=O)=O)(F)F

Computed Properties

  • Exact Mass: 228.06094331g/mol
  • Monoisotopic Mass: 228.06094331g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.6Ų

1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione Pricemore >>

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Additional information on 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione

Professional Introduction to Compound with CAS No. 2138281-78-2 and Product Name: 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione

The compound with the CAS number 2138281-78-2 and the product name 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of organofluorine derivatives that have garnered considerable attention due to their unique structural properties and potential applications in various scientific domains.

Structurally, 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione features a fluorinated backbone with methoxy and methyl substituents, which contribute to its distinct chemical reactivity and stability. The presence of multiple functional groups makes this compound a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms introduce electron-withdrawing effects that can modulate the reactivity of adjacent functional groups, making it a valuable building block for further derivatization.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The trifluoromethyl group is particularly notable for its ability to improve the pharmacokinetic properties of drug candidates. This has led to extensive research into fluorinated derivatives as potential therapeutic agents. The dimethoxy and methyl groups in the structure further enhance its utility by providing additional sites for functionalization, enabling the synthesis of complex molecules with tailored properties.

One of the most compelling aspects of 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione is its potential application in medicinal chemistry. Researchers have been exploring its use as a precursor in the synthesis of kinase inhibitors and other small-molecule drugs. The unique combination of fluorine and oxygen-containing functional groups allows for precise control over molecular interactions, which is crucial for designing effective therapeutics. For instance, studies have demonstrated its role in developing compounds that target specific enzymatic pathways involved in cancer and inflammation.

The compound's stability under various conditions also makes it an attractive candidate for industrial applications. Unlike some fluorinated compounds that degrade under harsh conditions, 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione maintains its integrity during storage and reaction processes. This stability is attributed to the robust nature of its carbon-fluorine bonds and the protective effects of the methoxy groups. Such characteristics are essential for ensuring consistent performance in large-scale synthesis and formulation processes.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed that its structure optimally balances steric hindrance and electronic properties, making it an ideal candidate for further derivatization. These insights have guided experimental efforts to develop more refined derivatives with enhanced biological activity. For example, researchers have successfully synthesized analogs that exhibit improved binding affinity to target proteins compared to existing drugs.

The pharmaceutical industry has been particularly keen on exploring fluorinated compounds due to their favorable pharmacokinetic profiles. The metabolic resistance offered by fluorine atoms can significantly extend the half-life of drugs once administered orally or intravenously. This has spurred innovation in drug design strategies where 1,1,1-trifluoro-5,5-dimethoxy-3-methylpentane-2,4-dione serves as a key intermediate. Its incorporation into drug candidates has led to promising results in preclinical trials for treating neurological disorders and autoimmune diseases.

Beyond pharmaceuticals, 1 , 1 , 1 - trifluoro - 5 , 5 - dimethoxy - 3 - methylpentane - 2 , 4 - dione also finds applications in materials science. Its unique structural features make it suitable for developing advanced polymers with enhanced thermal stability and mechanical strength. These properties are particularly valuable in high-performance materials used in aerospace and automotive industries where durability under extreme conditions is paramount.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advances in catalytic systems have enabled more efficient production methods without compromising purity or yield. Such improvements are crucial for scaling up production while maintaining cost-effectiveness—a key consideration for industrial applications.

In conclusion, 2138281 - 78 - 2 and its corresponding product name represent a cornerstone compound with far-reaching implications across multiple scientific disciplines. Its structural versatility, coupled with its stability, makes it an indispensable tool for researchers seeking novel solutions to complex challenges—whether they be developing life-saving medications or creating next-generation materials.

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